
3-amino-N-(4-methoxynaphthalen-2-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-amino-N-(4-methoxynaphthalen-2-yl)propanamide is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound is also known as AMN082 and is a selective agonist for the metabotropic glutamate receptor subtype 7 (mGluR7). The mGluR7 receptor is a G protein-coupled receptor that is expressed in the central nervous system and has been implicated in various physiological and pathological processes.
Scientific Research Applications
AMN082 has been studied for its potential applications in various scientific research fields, including neurobiology, pharmacology, and drug discovery. The selective activation of mGluR7 by AMN082 has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Parkinson's and Alzheimer's disease. AMN082 has also been studied for its potential as a therapeutic agent for depression, anxiety, and addiction.
Mechanism of Action
AMN082 is a selective agonist for the mGluR7 receptor, which is a G protein-coupled receptor that is expressed in the central nervous system. Activation of mGluR7 by AMN082 leads to the inhibition of neurotransmitter release, which can have various physiological effects, including the regulation of synaptic plasticity, pain perception, and anxiety.
Biochemical and Physiological Effects:
AMN082 has been shown to have various biochemical and physiological effects, including the inhibition of neurotransmitter release, the regulation of synaptic plasticity, and the modulation of pain perception and anxiety. AMN082 has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Parkinson's and Alzheimer's disease.
Advantages and Limitations for Lab Experiments
AMN082 has several advantages for lab experiments, including its high potency and selectivity for the mGluR7 receptor. However, there are also limitations to the use of AMN082 in lab experiments, including its potential off-target effects and the need for careful control of dosage and administration.
Future Directions
For research on AMN082 include the development of more selective and potent agonists, investigation of its therapeutic applications, and elucidation of its molecular mechanisms.
Synthesis Methods
The synthesis of AMN082 involves several steps, including the condensation of 4-methoxynaphthalen-2-amine with 3-bromo-propanoic acid, followed by reduction and amidation to yield the final product. The synthesis of AMN082 has been reported in several research articles and has been optimized for high yield and purity.
properties
CAS RN |
100900-10-5 |
|---|---|
Product Name |
3-amino-N-(4-methoxynaphthalen-2-yl)propanamide |
Molecular Formula |
C14H16N2O2 |
Molecular Weight |
244.29 g/mol |
IUPAC Name |
3-amino-N-(4-methoxynaphthalen-2-yl)propanamide |
InChI |
InChI=1S/C14H16N2O2/c1-18-13-9-11(16-14(17)6-7-15)8-10-4-2-3-5-12(10)13/h2-5,8-9H,6-7,15H2,1H3,(H,16,17) |
InChI Key |
NUOJRXOHKAOEDJ-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC2=CC=CC=C21)NC(=O)CCN |
Canonical SMILES |
COC1=CC(=CC2=CC=CC=C21)NC(=O)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



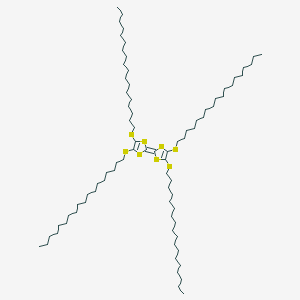


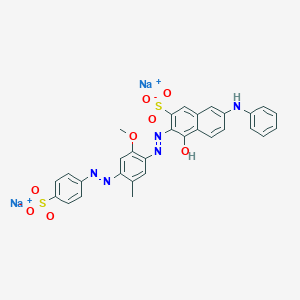
![1-[(1S)-Cyclohex-3-en-1-yl]ethanone](/img/structure/B33965.png)
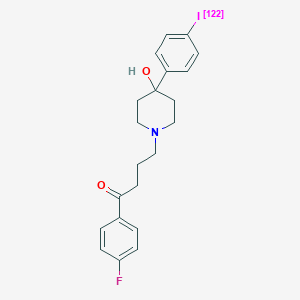
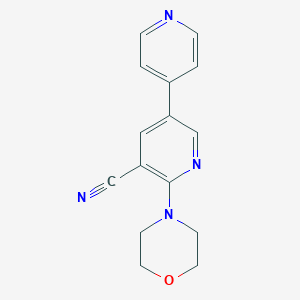
![5-[(Dimethylamino)methyl]-2-furohydrazide](/img/structure/B33971.png)

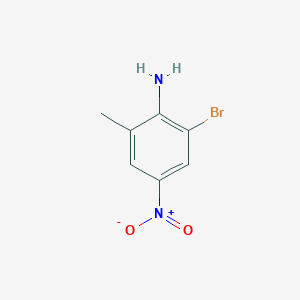
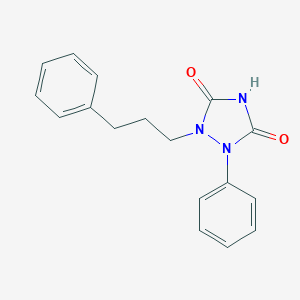

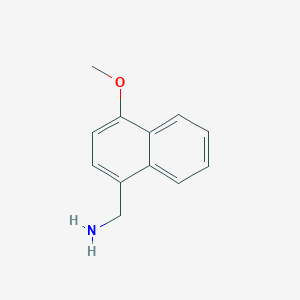
![(2S)-1-[(2S)-2-Amino-3-(4-hydroxyphenyl)propanoyl]-N-[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]pyrrolidine-2-carboxamide](/img/structure/B33986.png)